molecular formula C36H49N3O6 B12275384 N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid CAS No. 1217471-56-1

N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

Cat. No.: B12275384
CAS No.: 1217471-56-1
M. Wt: 619.8 g/mol
InChI Key: BUQVAJPBCWSLMH-FSRHSHDFSA-N
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Description

N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid is a complex organic compound that features multiple functional groups, including amine, indole, and carboxylic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) may be used to protect amine functionalities during intermediate steps.

    Coupling Reactions: Peptide coupling reagents like EDCI or DCC may be used to form amide bonds between the indole and carboxylic acid groups.

    Cyclohexylamine Introduction: This step may involve nucleophilic substitution or reductive amination to introduce the cyclohexylamine group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like m-CPBA.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reagents like LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur at the amine or indole nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, KMnO4

    Reducing Agents: LiAlH4, NaBH4

    Coupling Reagents: EDCI, DCC

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxaldehyde.

Scientific Research Applications

N-cyclohexylcyclohexanamine; (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid has been studied for its potential biological activities, particularly in the following areas:

  • Enzyme-Substrate Interactions : The compound has been utilized in studies examining how it interacts with specific enzymes, which is essential for understanding metabolic pathways and drug development.
  • Cancer Research : Preliminary studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines, indicating potential applications in oncology. For instance, it has shown dose-dependent inhibition of cell proliferation in certain tumor cell lines, suggesting anticancer properties.

Pharmaceutical Applications

The compound serves as an important intermediate in pharmaceutical synthesis. Its ability to form salts with various N-protected amino acids indicates potential interactions that could be explored for drug development targeting specific enzymes. Additionally, its toxicity profile necessitates careful handling during environmental assessments.

Case Studies

Several case studies have explored the biological activity and applications of this compound:

  • Case Study 1 : Investigated the effects on cell viability in cancer cell lines, revealing significant anticancer properties through dose-dependent inhibition.
  • Case Study 2 : Focused on modulating immune responses, demonstrating enhanced activity of certain immune cells, which suggests potential applications in immunotherapy.

Research Findings

Recent findings have expanded the understanding of this compound's biological activity:

  • Target Identification : Proteomic studies have identified potential protein targets for N-cyclohexylcyclohexanamine; (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid, including enzymes involved in metabolic pathways and receptors linked to inflammatory responses.
  • In Vivo Studies : Animal models have shown promising results regarding safety and efficacy, with significant reductions in markers of inflammation observed after treatment.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylcyclohexanamine: A simpler analog without the indole and carboxylic acid groups.

    Indole-3-carboxylic acid: Contains the indole moiety but lacks the cyclohexylamine group.

    Phenylalanine derivatives: Similar amino acid derivatives with different side chains.

Uniqueness

The unique combination of functional groups in N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-cyclohexylcyclohexanamine; (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid is a complex organic compound with notable biological activities. Its unique structural features and functional groups make it significant in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

The compound is characterized by:

  • Cyclohexyl Groups : These enhance its chemical reactivity and solubility.
  • Indole and Propanoic Acid Derivatives : These contribute to its interactions with various biological targets.

N-cyclohexylcyclohexanamine interacts with multiple molecular targets, influencing various biological pathways. The mechanisms include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thereby altering physiological responses.
  • Receptor Binding : The compound can bind to receptors, modulating their activity and leading to downstream effects on gene expression and cellular function.

Biological Activity Overview

The biological activity of this compound spans several areas:

1. Antimicrobial Properties

Research indicates potential antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of similar compounds exhibit varying degrees of effectiveness against bacterial strains.

2. Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of the compound against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 83.20 μM in the K562 cell line, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .

3. Pharmacokinetics

The pharmacokinetic profile suggests:

  • High Gastrointestinal Absorption : Indicating good bioavailability.
  • Blood-Brain Barrier Permeability : Moderate permeability suggests potential for central nervous system (CNS) applications .

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of N-cyclohexylcyclohexanamine:

StudyFocusFindings
Study AAntimicrobial ActivityIdentified effective concentrations against Gram-positive bacteria.
Study BCytotoxicityEvaluated effects on K562 cell line; moderate cytotoxicity observed.
Study CPharmacokineticsHigh GI absorption and moderate BBB permeability were confirmed.

Comparative Analysis

When compared to similar compounds, N-cyclohexylcyclohexanamine stands out due to its unique combination of functional groups and structural properties:

Compound NameStructureKey Activity
CyclohexylamineC6H11NHBasic amine with limited biological activity
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium SaltComplex amine derivativeAntioxidant properties
N-cyclohexylcyclohexanamine; (2R)-3-[...propanoic acidUnique dual cyclohexane structureBroad biological activity including enzyme inhibition

Q & A

Q. Basic: What are the key considerations for synthesizing N-cyclohexylcyclohexanamine with high purity?

Methodological Answer:
Synthesis of N-cyclohexylcyclohexanamine requires careful control of reaction conditions to avoid by-products. A two-step approach is recommended:

Cyclohexylamine alkylation : React cyclohexylamine with cyclohexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–90°C for 12–16 hours .

Purification : Use fractional distillation followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via GC-MS or HPLC, ensuring the absence of unreacted amines or residual solvents.
Critical Parameters : Temperature control during alkylation prevents decomposition, while solvent selection (polar aprotic solvents) enhances reactivity .

Q. Advanced: How can computational methods optimize reaction pathways for synthesizing (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict viable reaction intermediates and transition states. For example:

  • Step 1 : Simulate carbamate formation at the indole nitrogen using tert-butoxycarbonyl (Boc) protecting groups. DFT calculations can identify energy barriers for Boc activation .
  • Step 2 : Validate computational predictions via small-scale experiments (e.g., monitoring Boc-indole coupling via TLC or NMR). Adjust parameters like solvent polarity (e.g., THF vs. DCM) to stabilize intermediates .
    Data Integration : Use ICReDD’s reaction path search tools to correlate computational predictions with experimental yields, reducing trial-and-error approaches .

Q. Basic: What analytical techniques are critical for characterizing these compounds?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm regioselectivity of carbamate protection and cyclohexyl group stereochemistry. For example, the tert-butyl group in Boc-protected indole shows a singlet at δ 1.4 ppm in 1^1H NMR .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., (2R) configuration in the propanoic acid derivative) using single-crystal analysis .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight and detects impurities (e.g., deprotected intermediates) .

Q. Advanced: How to resolve contradictory data in stability studies of carbamate-protected indole derivatives?

Methodological Answer:
Discrepancies in stability data often arise from varying experimental conditions:

  • pH Sensitivity : Test stability across pH 2–9 using buffered solutions. For instance, Boc-protected indoles hydrolyze rapidly under acidic conditions (pH < 4), while Cbz groups degrade in basic media (pH > 8) .
  • Temperature Effects : Conduct accelerated stability studies (40–60°C) with HPLC monitoring. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
    Mitigation : Select protecting groups (e.g., Fmoc for acid-sensitive intermediates) based on application-specific requirements .

Q. Advanced: How to design experiments for assessing the biological activity of these compounds without commercial assays?

Methodological Answer:

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or tryptophan hydroxylase, leveraging the indole moiety’s affinity for aromatic binding pockets .
  • In-house Assays : Develop fluorescence-based assays for receptor binding. For example, monitor quenching of tryptophan fluorescence in proteins upon compound binding .
  • Validation : Cross-validate results with SPR (surface plasmon resonance) to measure binding kinetics .

Q. Basic: What are the best practices for storing these compounds to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to block light-induced decomposition of the indole ring .
  • Humidity Control : Use desiccants (e.g., silica gel) for hygroscopic compounds like the propanoic acid derivative .
  • Solvent Choice : For long-term storage in solution, use anhydrous DMSO or DMF to minimize hydrolysis .

Q. Advanced: How to address low yields in multi-step syntheses of these compounds?

Methodological Answer:

  • Intermediate Trapping : Use quenching agents (e.g., acetic anhydride) to isolate reactive intermediates like acylated indoles .
  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C for deprotection steps) to improve efficiency. For example, hydrogenolysis of Cbz groups achieves >90% yield with 10% Pd/C under H₂ .
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading) and identify critical yield-limiting factors .

Q. Basic: What safety protocols are essential when handling these compounds?

Methodological Answer:

  • Ventilation : Use fume hoods for volatile amines (e.g., N-cyclohexylcyclohexanamine) to prevent inhalation .
  • PPE : Wear nitrile gloves and goggles when handling carbamate-protected compounds to avoid dermal exposure .
  • Spill Management : Neutralize acidic hydrolyzates (e.g., from Boc deprotection) with sodium bicarbonate .

Q. Advanced: How to design a scalable synthesis route for industrial research applications?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Boc protection) to improve heat dissipation and scalability .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) without compromising yield .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and automate feed adjustments .

Q. Advanced: How to reconcile discrepancies in computational vs. experimental solubility data?

Methodological Answer:

  • Solvent Parameterization : Refine COSMO-RS models with experimental solubility data in solvents like ethanol or acetonitrile .
  • Polymorphism Screening : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility .
  • Hydration Effects : Measure water content via Karl Fischer titration, as hygroscopicity can skew computational predictions .

Properties

CAS No.

1217471-56-1

Molecular Formula

C36H49N3O6

Molecular Weight

619.8 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m1./s1

InChI Key

BUQVAJPBCWSLMH-FSRHSHDFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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